molecular formula C20H20N2O3S B6582160 5-phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1,2-oxazole-3-carboxamide CAS No. 1206984-76-0

5-phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1,2-oxazole-3-carboxamide

Cat. No. B6582160
CAS RN: 1206984-76-0
M. Wt: 368.5 g/mol
InChI Key: JQCTYUXQGXXLTR-UHFFFAOYSA-N
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Description

5-Phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1,2-oxazole-3-carboxamide (PTOX) is a synthetic chemical compound of the oxazole-3-carboxamide class. It is a heterocyclic compound containing a nitrogen atom in the central ring and a carboxamide group attached to the nitrogen atom. PTOX has been used in a variety of scientific research applications due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 5-phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1,2-oxazole-3-carboxamide is not well understood, but it is believed to involve the formation of a covalent bond between the carboxamide group and the nitrogen atom in the central ring. This bond is thought to be responsible for the unique properties of this compound, such as its ability to act as a photo-initiator and catalyst.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood, but it is believed to be relatively non-toxic. In studies involving rats, this compound did not cause any significant changes in body weight or organ weight. In addition, this compound did not cause any significant changes in the levels of various biochemical markers, such as glucose, cholesterol, and triglycerides.

Advantages and Limitations for Lab Experiments

5-phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1,2-oxazole-3-carboxamide has several advantages for use in laboratory experiments. It is relatively non-toxic and is easy to synthesize. It is also highly soluble in a variety of solvents, making it easy to work with in the laboratory. However, this compound also has some limitations. It is not very stable and can degrade over time, particularly in the presence of light or heat. In addition, it is not very water-soluble, making it difficult to use in aqueous solutions.

Future Directions

The potential future directions for 5-phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1,2-oxazole-3-carboxamide include further exploration of its use as a photo-initiator and catalyst, as well as its potential use as a fluorescent dye for imaging and sensing applications. In addition, further research could be conducted to explore its potential use as a ligand for the study of protein-ligand interactions, as well as its potential use in the synthesis of novel heterocyclic compounds. Finally, further research could be conducted to better understand the biochemical and physiological effects of this compound.

Synthesis Methods

5-phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1,2-oxazole-3-carboxamide can be synthesized using a variety of methods, including a one-pot reaction of 4-thiophen-2-ylacetic acid and 5-phenyl-1,2-oxazole-3-carboxylic acid in an aqueous medium. The reaction is catalyzed by a strong base, such as sodium hydroxide, and the resulting product is a white crystalline solid. The reaction is relatively easy to perform and can be completed in a short amount of time.

Scientific Research Applications

5-phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1,2-oxazole-3-carboxamide has been used in a variety of scientific research applications, including as a photo-initiator for the photocrosslinking of polymers, as a catalyst for the synthesis of novel compounds, and as a ligand for the study of protein-ligand interactions. It has also been used in the synthesis of novel heterocyclic compounds. In addition, this compound has been used as a fluorescent dye for imaging and sensing applications.

properties

IUPAC Name

5-phenyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c23-19(16-13-17(25-22-16)15-5-2-1-3-6-15)21-14-20(8-10-24-11-9-20)18-7-4-12-26-18/h1-7,12-13H,8-11,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCTYUXQGXXLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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